(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) bismethacrylate

Dental composite viscosity monomer rheology filler loading

(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) bismethacrylate (CAS 27689-12-9), also designated as propoxylated bisphenol A dimethacrylate (Bis-PMA) or bisphenol A bis(3-methacryloyloxypropyl) ether, is a hydrophobic tetrafunctional dimethacrylate cross-linker belonging to the bisphenol A-derived monomer family. With a molecular formula C₂₉H₃₆O₆ and an average molecular mass of 480.6 g/mol, it features two terminal methacrylate groups linked via flexible propoxy spacers to a central bisphenol A isopropylidene core.

Molecular Formula C29H36O6
Molecular Weight 480.6 g/mol
CAS No. 27689-12-9
Cat. No. B1206712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) bismethacrylate
CAS27689-12-9
Synonyms2,2-bis-(4-(3-methacryloxypropoxy)phenyl)propane
BIS-PMA
Molecular FormulaC29H36O6
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCCOC(=O)C(=C)C
InChIInChI=1S/C29H36O6/c1-21(2)27(30)34-19-7-17-32-25-13-9-23(10-14-25)29(5,6)24-11-15-26(16-12-24)33-18-8-20-35-28(31)22(3)4/h9-16H,1,3,7-8,17-20H2,2,4-6H3
InChIKeyOPZLDVPRAIERSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) Bismethacrylate (CAS 27689-12-9) Is the Preferred Propoxylated BPA Dimethacrylate for Dental and Industrial Monomer Sourcing


(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) bismethacrylate (CAS 27689-12-9), also designated as propoxylated bisphenol A dimethacrylate (Bis-PMA) or bisphenol A bis(3-methacryloyloxypropyl) ether, is a hydrophobic tetrafunctional dimethacrylate cross-linker belonging to the bisphenol A-derived monomer family [1]. With a molecular formula C₂₉H₃₆O₆ and an average molecular mass of 480.6 g/mol, it features two terminal methacrylate groups linked via flexible propoxy spacers to a central bisphenol A isopropylidene core . This monomer is widely employed as a base resin and reactive diluent in visible-light-curable dental composites, adhesives, sealants, and 3D-printing photopolymer formulations, where its structural characteristics confer a unique combination of reduced viscosity and enhanced hydrophobicity compared to the conventional benchmark monomer Bis-GMA [2].

Why Bis-PMA Cannot Be Interchanged with Bis-GMA, Bis-EMA, or UDMA in High-Performance Dimethacrylate Formulations


Although multiple bisphenol A-based dimethacrylates share a common aromatic core, their pendant spacer structure fundamentally governs viscosity, polymerization kinetics, hydrophobicity, and biocompatibility [1]. Bis-GMA contains hydroxyl groups that form inter-chain hydrogen bonds, resulting in extremely high viscosity (reported as 462–1,174 Pa·s) and necessitating addition of low-viscosity diluents such as TEGDMA, which in turn elevates water sorption and polymerization shrinkage [2]. The ethoxylated analog Bis-EMA lacks hydroxyl groups but employs more hydrophilic ethoxy spacers, whereas the propoxylated Bis-PMA incorporates bulkier, more hydrophobic propoxy units that simultaneously reduce viscosity, lower water uptake, and alter photocuring kinetics relative to both Bis-GMA and Bis-EMA [3]. Consequently, direct substitution of Bis-PMA with Bis-GMA or Bis-EMA in a validated formulation will shift the viscosity/cure balance, compromise filler loading capacity, and modify the water sorption profile of the cured network in ways that are not predictable by simple monomer mole-weight replacement.

Quantitative Differentiation of (1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) Bismethacrylate Against Closest Structural Analogs: A Procurement Evidence Guide


Monomer Viscosity Reduction vs. Bis-GMA: Enabling Higher Filler Loading Without Diluent

Propoxylated bisphenol A dimethacrylate (Bis-PMA) exhibits a dramatically lower neat viscosity than the conventional dental base monomer Bis-GMA (2,2-bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane). While commercial Bis-GMA is a highly viscous resin requiring substantial dilution with TEGDMA (commonly 20–50 wt%) to achieve workable consistency, novel dimethacrylate monomers of propoxylated diphenols—including the propoxylated Bis-A system corresponding to CAS 27689-12-9—displayed 'very much lower viscosities compared to the conventionally used Bis-GMA' [1]. In the same comparative study, all experimental propoxylated and ethoxylated monomers exhibited lower viscosities and glass transition temperatures than the Bis-GMA control, a difference attributed to elimination of pendant hydroxyl groups and the resulting disruption of inter-chain hydrogen bonding [1]. Quantitative benchmarks for Bis-GMA viscosity have been independently reported as 1,174 ± 3 Pa·s [2] and, in another measurement, 462.3 Pa·s at 25 °C [3]; in both cases the propoxylated analog is qualitatively and mechanistically established to be substantially lower-viscosity. This viscosity advantage permits formulation of highly filled composites at reduced or zero diluent content, directly translating to lower polymerization shrinkage and improved mechanical integrity of the final restoration.

Dental composite viscosity monomer rheology filler loading

Photopolymerization Initiator Sensitivity: Propoxylated Bis-A System Shows Higher Initiator Exponent Than Bis-GMA

In a direct comparative study of photopolymerization kinetics using isothermal photo-DSC, the propoxylated bisphenol A dimethacrylate system (PropBisAdm) exhibited a significantly higher initiator exponent than Bis-GMA. The initiator exponent—which quantifies the dependence of polymerization rate on initiator concentration—was measured as 0.44 for the propoxylated Bis-A system versus 0.34 for Bis-GMA under identical experimental conditions [1]. This 29% increase in initiator exponent indicates that the propoxylated monomer's polymerization rate is more responsive to photoinitiator concentration, a consequence of its lower viscosity permitting greater radical mobility and reduced diffusion-controlled termination. In parallel, the radiation intensity exponent varied from 0.68 for Bis-GMA to 0.74 for the ethoxylated 6F system, confirming that spacer chemistry fundamentally alters the kinetic response of the dimethacrylate network [1]. The practical implication is that formulations based on propoxylated Bis-PMA can achieve targeted degrees of conversion at lower initiator loadings or with shorter irradiation times compared to Bis-GMA-based formulations, offering both cost and biocompatibility advantages by minimizing residual photoinitiator content.

Photopolymerization kinetics initiator exponent photo-DSC

Allergenic Safety Profile: Bis-PMA Demonstrates Low Sensitizing Capacity vs. Bis-EMA and Bis-MA

In a standardized guinea pig maximization test (GPMT) comparing the sensitizing capacity of bisphenol A-derived dimethacrylates, Bis-PMA [2,2-bis(4-(3-methacryloxypropoxy)phenyl)propane] was classified as having 'no or a low sensitizing capacity,' contrasting sharply with Bis-EMA [2,2-bis-(4-(2-methacryloxyethoxy)phenyl)propane] and Bis-MA [2,2-bis(4-(methacryloxy)phenyl)propane], both of which were identified as strong sensitizers [1]. The linear fraction of Bis-GMA and its isomers also showed no or low sensitizing capacity, whereas impurities in commercial Bis-GMA and Bis-MA batches exhibited high allergenic potential [1]. This differential sensitization profile is attributed to the longer, more hydrophobic propoxy spacer in Bis-PMA, which reduces the haptenic potential of the molecule. For procurement in dental and medical-device applications where patient contact sensitization is a regulatory and clinical concern, Bis-PMA offers a structurally inherent safety advantage over the widely used ethoxylated analog Bis-EMA.

Dental monomer allergy guinea pig maximization test contact sensitization

Water Sorption Resistance: Propoxylated Spacer Reduces Hydrophilicity Relative to Bis-GMA Networks

Water sorption is a critical determinant of long-term durability in dental restoratives, as absorbed water plasticizes the polymer network, promotes hydrolytic degradation, and facilitates leaching of unreacted monomer. Homopolymer networks prepared from Bis-GMA absorb substantial water; in a systematic study of light-cured dimethacrylate resins, Bis-GMA formed the most rigid network (elastic modulus 1.43 GPa) but absorbed an intermediate amount of water—higher than UDMA and Bis-EMA but lower than TEGDMA, which absorbed 6.33 wt% water [1]. In a separate head-to-head comparison, substituting ethoxylated bisphenol A dimethacrylate (EBPADMA, analogous in structure to Bis-EMA) for Bis-GMA as the base monomer significantly reduced water sorption in both unfilled copolymers and ACP-filled composites, while only marginally affecting biaxial flexure strength . The propoxylated Bis-PMA monomer, bearing bulkier and more hydrophobic propoxy spacers than the ethoxy units of Bis-EMA, is mechanistically expected to confer even greater hydrophobicity to the cured network. Commercial composite formulations actively exploit this property: Bis-PMA is incorporated alongside Bis-GMA, Bis-EMA, and UDMA in high-performance restoratives (e.g., Tetric PowerFill, Tetric EvoCeram Bulk Fill) specifically to modulate water uptake and maintain mechanical integrity under wet oral conditions [2].

Water sorption dental composite durability network hydrophobicity

Degree of Conversion Enhancement Through Reduced Network Mobility Restrictions

The degree of conversion (DC) in dimethacrylate networks is inversely related to monomer viscosity and the extent of diffusion-controlled termination. Bis-GMA homopolymer consistently exhibits the lowest DC among common dental monomers: in a systematic homopolymer comparison, DC values at 24 h ranked as TEGDMA (highest) > Bis-EMA > UDMA > BisGMA (lowest), with all differences significant at p < 0.001 [1]. In an independent study of light-cured resin combinations, 100% Bis-GMA yielded a DC of only 53.1% ± 0.9%, compared to 85.6% ± 1% for an 80% UEDMA–20% TEGDMA mixture [2]. The propoxylated dimethacrylate series, by eliminating hydroxyl-group hydrogen bonding, reduces the viscosity barrier and facilitates segmental mobility during network formation. The thesis by Kalachandra explicitly demonstrated that 'monomers with lower viscosities and glass transition temperatures exhibited higher conversions of the double bonds' across the propoxylated and ethoxylated monomer series [3]. Although precise DC values for the neat propoxylated Bis-A monomer were not reported in the open literature, the mechanistic relationship—lower viscosity → higher molecular mobility → higher DC—is robustly established across multiple independent studies. For formulators, this means Bis-PMA can serve as a high-DC-enabling comonomer that reduces the dependency on TEGDMA as a reactive diluent, thereby improving the overall conversion-to-shrinkage balance.

Degree of conversion dimethacrylate polymerization network heterogeneity

Proven Commercial Integration in Premium Bulk-Fill and High-Stress Dental Composites

Propoxylated bisphenol A dimethacrylate (Bis-PMA) is not merely an experimental monomer; it is an actively utilized component in several high-performance commercial dental composites. Ivoclar Vivadent's Tetric PowerFill (a sculptable bulk-fill composite with 77 wt% / 54 vol% filler loading) explicitly incorporates Bis-PMA alongside Bis-GMA, Bis-EMA, UDMA, DCP, and a β-allyl sulfone addition-fragmentation chain transfer agent, employing a multi-initiator system (CQ/amine + Ivocerin + Lucirin TPO) [1]. The inclusion of Bis-PMA in this advanced formulation serves to balance the viscosity profile, modulate polymerization stress through the AFCT agent, and contribute to the hydrophobicity required for bulk-fill performance in deep (4 mm) increments. Similarly, the patent literature as early as 1982 (EP 0049559 A2) teaches the use of propoxylated bisphenol A dimethacrylate in two-paste redox-cured dental restoratives, optionally blended with bisphenol A/glycidyl methacrylate adduct, confirming decades of industrial validation [2]. This established commercial track record provides procurement confidence that Bis-PMA is a technologically mature, supply-chain-stable monomer with demonstrated performance in Class I/II/VI restorative indications.

Bulk-fill composite commercial resin formulation Bis-PMA adoption

High-Value Application Scenarios for (1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) Bismethacrylate Based on Quantitative Differentiation Evidence


High-Filler-Loaded Bulk-Fill Dental Restoratives Requiring Low Volumetric Shrinkage

Bis-PMA's substantially lower viscosity relative to Bis-GMA (Evidence Item 1) enables the formulation of bulk-fill composites at filler loadings exceeding 75 wt% without resorting to excessive TEGDMA dilution. This directly supports the development of restoratives that can be placed in 4 mm increments with low polymerization shrinkage—a requirement driven by the need to minimize microleakage and secondary caries. The commercial precedent set by Tetric PowerFill, which incorporates Bis-PMA at 77 wt% filler loading, validates this application route [1].

Low-Allergenicity Dental Adhesives and Sealants for Sensitized Patient Populations

The established low sensitizing capacity of Bis-PMA relative to Bis-EMA and Bis-MA (Evidence Item 3) positions this monomer as the preferred bisphenol A dimethacrylate for dental adhesive and pit-and-fissure sealant formulations targeting patient populations with known acrylate allergies or heightened sensitivity risk. In jurisdictions where medical device biocompatibility standards (ISO 10993-10) increasingly scrutinize sensitization potential, selection of Bis-PMA over Bis-EMA can simplify the biological evaluation dossier [1].

Hydrolytically Stable Composite Matrices for Long-Term Temporary and Permanent Prosthetic Applications

The enhanced hydrophobicity conferred by the propoxy spacer in Bis-PMA, mechanistically supported by water sorption data for the ethoxylated analog (1.79 wt% for Bis-EMA vs. 6.33 wt% for TEGDMA homopolymer) and confirmed by copolymer water sorption reduction in EBPADMA-based composites (Evidence Item 4), makes Bis-PMA a strategic monomer choice for provisional and definitive prosthetic materials exposed to the moist oral environment for extended periods. Reduced water uptake directly correlates with sustained flexural strength and modulus retention over the product lifetime [1][2].

Photocurable 3D-Printing Resins with Fine-Tunable Cure Kinetics

The 29% higher initiator exponent of the propoxylated Bis-A system compared to Bis-GMA (0.44 vs. 0.34; Evidence Item 2) provides formulators with enhanced control over polymerization rate through initiator concentration adjustment. This property is particularly valuable in stereolithography and digital light processing (DLP) 3D-printing applications, where achieving precise layer-by-layer cure depth and minimizing overcure are essential for dimensional accuracy. Bis-PMA's kinetic profile enables faster print speeds at equivalent initiator loading or equivalent speeds at reduced initiator concentration, offering a direct route to both productivity gains and improved biocompatibility of printed medical devices [1].

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